

4-bromo-1-ethyl-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: **4-bromo-1-ethyl-1H-pyrazole**

Cat. No.: **B1280220**

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An In-depth Technical Guide to **4-bromo-1-ethyl-1H-pyrazole**

Introduction

4-bromo-1-ethyl-1H-pyrazole is a substituted pyrazole derivative with significant applications in medicinal chemistry and drug development. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.^{[1][2]} The presence of a bromine atom at the 4-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex molecules.^[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-bromo-1-ethyl-1H-pyrazole**.

Chemical and Physical Properties

The key chemical and physical properties of **4-bromo-1-ethyl-1H-pyrazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₇ BrN ₂	[4] [5]
Molecular Weight	175.03 g/mol	[4]
CAS Number	71229-85-1	[4] [6]
IUPAC Name	4-bromo-1-ethylpyrazole	[4]
Appearance	Liquid	
Storage Temperature	Room Temperature, sealed in dry conditions	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-bromo-1-ethyl-1H-pyrazole**.

Spectroscopy	Data
¹ H NMR	Spectral data available. [4]
¹³ C NMR	Spectral data available. [4]
Mass Spectrometry	GC-MS data available. [4]
Monoisotopic Mass	173.97926 Da

Reactivity and Stability

The reactivity of **4-bromo-1-ethyl-1H-pyrazole** is primarily dictated by the pyrazole ring and the bromo substituent.

- Pyrazole Ring: The pyrazole ring is aromatic and relatively stable. The two nitrogen atoms influence the electron distribution within the ring, making the C4 position susceptible to electrophilic attack.[\[7\]](#)

- **Bromo Substituent:** The bromine atom at the C4 position is a key functional group that can be readily displaced or participate in various cross-coupling reactions. This makes **4-bromo-1-ethyl-1H-pyrazole** a versatile building block in organic synthesis.^[3] It is particularly useful in transition metal-catalyzed reactions like Suzuki, Stille, Sonogashira, and Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.^{[8][9]}
- **Stability:** The compound should be stored in a dry environment at room temperature.

Experimental Protocols

General Synthesis of 4-Substituted-1-Alkyl-Pyrazoles

While a specific, detailed protocol for the synthesis of **4-bromo-1-ethyl-1H-pyrazole** was not found in a single source, a general synthetic strategy can be inferred from the synthesis of similar pyrazole derivatives.^{[8][10]} The synthesis can be envisioned as a two-step process: bromination of a pyrazole precursor followed by N-alkylation.

Step 1: Bromination of Pyrazole

The bromination of the pyrazole ring typically occurs at the 4-position due to the electronic nature of the heterocycle.^[7]

- **Reactants:** Pyrazole, Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine), Solvent (e.g., Acetic Acid, Dichloromethane).
- **Procedure:**
 - Dissolve pyrazole in a suitable solvent.
 - Slowly add the brominating agent to the solution at a controlled temperature (often room temperature or below).
 - Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
 - Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

- Extract the product with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure.
- Purify the resulting 4-bromopyrazole by chromatography or recrystallization.

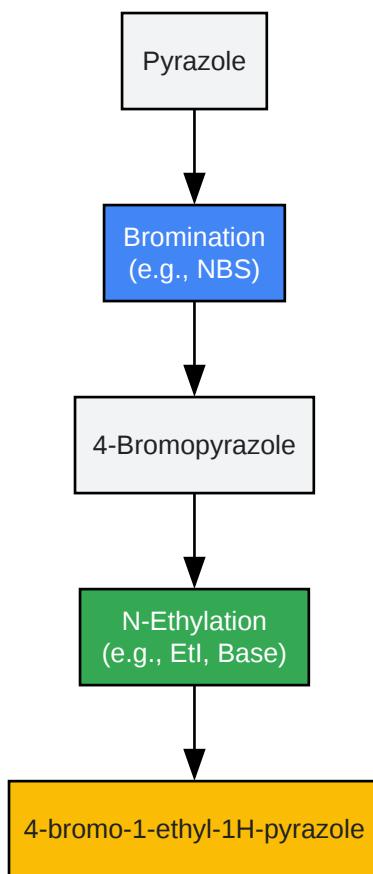
Step 2: N-Ethylation of 4-Bromopyrazole

The N-alkylation of 4-bromopyrazole introduces the ethyl group at the 1-position.

- Reactants: 4-Bromopyrazole, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate), Base (e.g., Sodium hydride, Potassium carbonate), Solvent (e.g., DMF, Acetonitrile).
- Procedure:
 - To a solution of 4-bromopyrazole in an appropriate solvent, add a base to deprotonate the pyrazole nitrogen.
 - Slowly add the ethylating agent to the reaction mixture.
 - Heat the reaction if necessary and stir until completion.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate.
 - Purify the final product, **4-bromo-1-ethyl-1H-pyrazole**, by column chromatography or distillation.

Below is a diagram illustrating the general synthetic workflow.

General Synthetic Workflow for 4-bromo-1-ethyl-1H-pyrazole

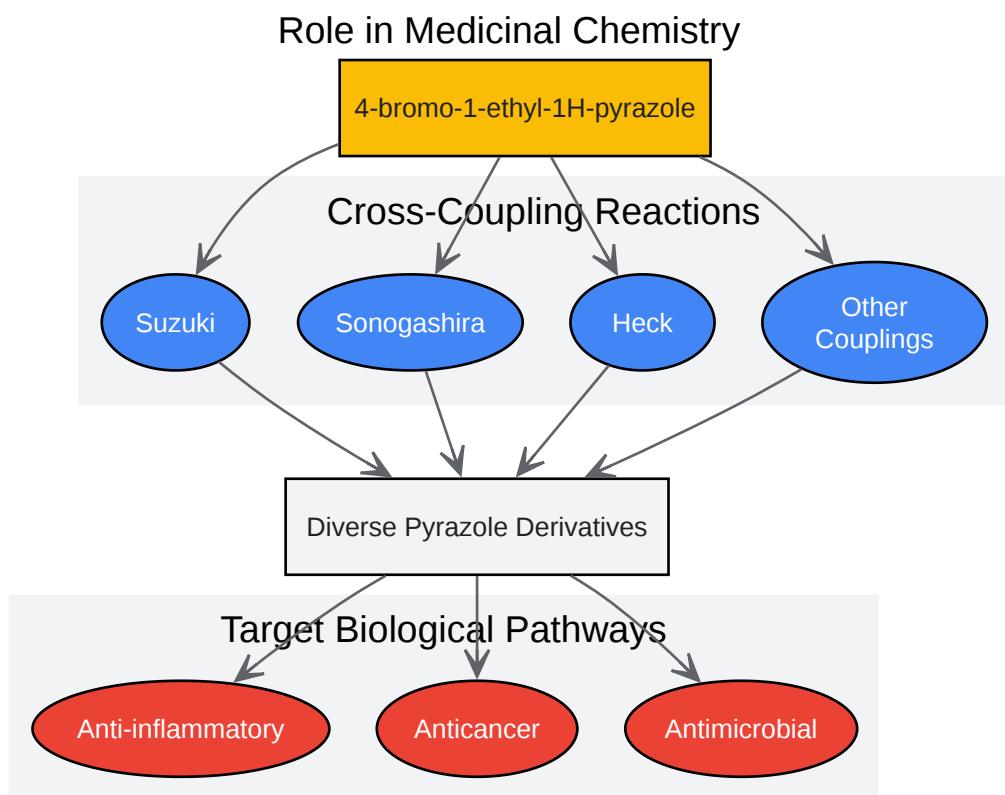
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Caption: General synthesis of **4-bromo-1-ethyl-1H-pyrazole**.

Applications in Drug Discovery and Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][11] **4-bromo-1-ethyl-1H-pyrazole** serves as a key building block for the synthesis of pharmacologically active compounds. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of lead compounds.[3]

The diagram below illustrates the central role of **4-bromo-1-ethyl-1H-pyrazole** in the synthesis of diverse pyrazole derivatives for targeting various biological pathways.



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